molecular formula C18H13Cl2NO B1420659 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-14-8

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420659
CAS RN: 1160263-14-8
M. Wt: 330.2 g/mol
InChI Key: BRWMTILRAZBNCF-UHFFFAOYSA-N
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Description

“6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO . It has a molecular weight of 330.21 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” are not available, quinoline derivatives are known to participate in multicomponent one-pot reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.21 . It is stored at a temperature of 28°C .

Scientific Research Applications

Applications in Corrosion Inhibition

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride , as a derivative of quinoline, finds significant applications in the field of corrosion inhibition. Quinoline and its derivatives are recognized for their high electron density, which allows them to effectively adsorb and form stable chelating complexes with metallic surfaces. These complexes exhibit good effectiveness against metallic corrosion, making quinoline derivatives, including 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride, valuable in protecting materials from corrosion-related damages (Verma, Quraishi, & Ebenso, 2020).

Role in Green Chemistry

The compound in focus is also linked to green chemistry initiatives. The core structure of quinoline and its derivatives, including 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride, are integral in developing environmentally friendly synthetic methodologies. The quinoline core is noted for its wide range of biological activities, and contemporary scientific efforts aim to design these compounds using green chemistry principles, reducing the use of harmful chemicals, solvents, and catalysts. This approach not only enhances the environmental sustainability of the processes but also paves the way for future applications in various fields including medicinal chemistry (Nainwal et al., 2019).

properties

IUPAC Name

6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWMTILRAZBNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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